molecular formula C22H16F2N2O2 B11078387 1,3-bis(2-fluorobenzyl)-2,4(1H,3H)-quinazolinedione

1,3-bis(2-fluorobenzyl)-2,4(1H,3H)-quinazolinedione

Cat. No.: B11078387
M. Wt: 378.4 g/mol
InChI Key: ZYWILBZFJVFYMR-UHFFFAOYSA-N
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Description

1,3-bis(2-fluorobenzyl)-2,4(1H,3H)-quinazolinedione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of two 2-fluorobenzyl groups attached to the quinazoline core. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(2-fluorobenzyl)-2,4(1H,3H)-quinazolinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluorobenzylamine and 2,4-dioxoquinazoline.

    Condensation Reaction: The 2-fluorobenzylamine is reacted with 2,4-dioxoquinazoline in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(2-fluorobenzyl)-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where nucleophiles such as hydroxide (OH-) or alkoxide (RO-) can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: Formation of quinazoline derivatives with oxidized benzylic groups.

    Reduction: Formation of reduced quinazoline derivatives with hydrogenated benzylic groups.

    Substitution: Formation of substituted quinazoline derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-bis(2-fluorobenzyl)-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its action may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to therapeutic effects.

    Receptor Modulation: It may bind to receptors, altering their signaling pathways and resulting in biological effects.

Comparison with Similar Compounds

1,3-bis(2-fluorobenzyl)-2,4(1H,3H)-quinazolinedione can be compared with other quinazoline derivatives such as:

    1,3-bis(2-chlorobenzyl)-2,4(1H,3H)-quinazolinedione: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.

    1,3-bis(2-methylbenzyl)-2,4(1H,3H)-quinazolinedione: Contains methyl groups instead of fluorine, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C22H16F2N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

1,3-bis[(2-fluorophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C22H16F2N2O2/c23-18-10-4-1-7-15(18)13-25-20-12-6-3-9-17(20)21(27)26(22(25)28)14-16-8-2-5-11-19(16)24/h1-12H,13-14H2

InChI Key

ZYWILBZFJVFYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4F)F

Origin of Product

United States

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